molecular formula C8H11N5 B11910728 8-Ethyl-2-methyl-1H-purin-6-amine

8-Ethyl-2-methyl-1H-purin-6-amine

Cat. No.: B11910728
M. Wt: 177.21 g/mol
InChI Key: SKZWHOAYRGYJLU-UHFFFAOYSA-N
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Description

8-Ethyl-2-methyl-1H-purin-6-amine is a purine derivative, which is a class of heterocyclic aromatic organic compounds. Purines are significant in biochemistry as they form the building blocks of nucleic acids, such as DNA and RNA. This compound, specifically, is a modified purine with ethyl and methyl groups attached to its structure, which may influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethyl-2-methyl-1H-purin-6-amine typically involves the alkylation of purine derivatives. One common method is the reaction of 6-chloropurine with ethylamine and methyl iodide under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the ethylamine group, followed by methylation at the 2-position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 8-Ethyl-2-methyl-1H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different hydrogenated forms.

    Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-purine derivatives, while substitution reactions can introduce various functional groups into the purine ring.

Scientific Research Applications

8-Ethyl-2-methyl-1H-purin-6-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential role in biochemical pathways and its interactions with enzymes and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to purine metabolism.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Ethyl-2-methyl-1H-purin-6-amine involves its interaction with molecular targets such as enzymes and nucleic acids. The ethyl and methyl groups may influence its binding affinity and specificity. In biochemical pathways, it may act as an inhibitor or activator of specific enzymes, thereby modulating metabolic processes. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

  • 6-Amino-1-methylpurine
  • 1H-Purin-6-amine, 1-methyl-
  • Adenine, 1-methyl-

Comparison: 8-Ethyl-2-methyl-1H-purin-6-amine is unique due to the presence of both ethyl and methyl groups, which can significantly alter its chemical and biological properties compared to other purine derivatives. These modifications can affect its solubility, reactivity, and interaction with biological molecules, making it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C8H11N5

Molecular Weight

177.21 g/mol

IUPAC Name

8-ethyl-2-methyl-7H-purin-6-amine

InChI

InChI=1S/C8H11N5/c1-3-5-12-6-7(9)10-4(2)11-8(6)13-5/h3H2,1-2H3,(H3,9,10,11,12,13)

InChI Key

SKZWHOAYRGYJLU-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=NC(=NC(=C2N1)N)C

Origin of Product

United States

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